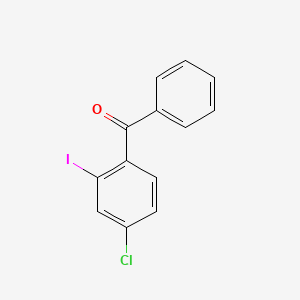
(4-Chloro-2-iodophenyl)(phenyl)methanone
Cat. No. B8264375
M. Wt: 342.56 g/mol
InChI Key: RALQMANHZSUELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05098901
Procedure details


A solution of 1.47 g of PCl5 (7.08 mmol, 1 eq.) in 35 mL of 1,2-dichloroethane was cooled to 0° under N2, then 2.00 g of 2-iodo-4-chlorobenzoic acid (7.08 mmol), 1 eq.) was added neat, at once. The bath was removed, the reaction allowed to warm to 25° and maintained there for 3 hr. The volatiles were removed in vacuo, the residue dissolved in 35 mL of fresh 1,2-chloroethane and again evaporated. The residual oil was dissolved in 70 mL of benzene, cooled to 0° and treated with 0.94g of AlCl3 (7.08 mmol, 1 eq.). After 1 hr at 0°, the reaction was allowed to warm to 25° and maintained there overnight. The mixture was poured onto 200 mL of ice, warmed and extracted with Et2O (3×100 mL). The combined Et2O layers were washed with saturated NaHCO3 (2×200 mL), saturated NaCl (1×300 mL), dried (MgSO4), and the solvents removed in vacuo to yield 2.00 g (82%) of 4-chloro-2-iodobenzophenone as a yellow oil.




[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four

Yield
82%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[I:7][C:8]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O.[Al+3].[Cl-].[Cl-].[Cl-]>ClCCCl>[Cl:17][C:15]1[CH:14]=[CH:13][C:9]([C:10]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:9]=2)=[O:12])=[C:8]([I:7])[CH:16]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.47 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C(=O)O)C=CC(=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.94 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 25°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained there for 3 hr
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in 35 mL of fresh 1,2-chloroethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
again evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was dissolved in 70 mL of benzene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 25°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained there overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined Et2O layers were washed with saturated NaHCO3 (2×200 mL), saturated NaCl (1×300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C(=O)C2=CC=CC=C2)C=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 164.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
